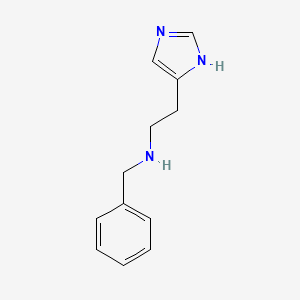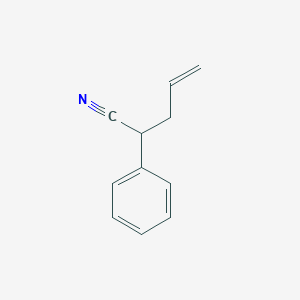
1-METHOXY-2-(PROP-1-YN-1-YL)BENZENE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-METHOXY-2-(PROP-1-YN-1-YL)BENZENE is an organic compound with the molecular formula C10H10O It is a derivative of benzene, where a methoxy group (-OCH3) and a propynyl group (-C≡C-CH3) are attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHOXY-2-(PROP-1-YN-1-YL)BENZENE typically involves electrophilic aromatic substitution reactions. One common method is the reaction of anisole (methoxybenzene) with propargyl bromide in the presence of a strong base such as potassium carbonate. The reaction proceeds through the formation of a benzyne intermediate, which then reacts with the propargyl bromide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-METHOXY-2-(PROP-1-YN-1-YL)BENZENE undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring towards electrophilic substitution, making it more reactive than benzene itself.
Oxidation: The propynyl group can undergo oxidation to form corresponding carboxylic acids or ketones.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid, sulfuric acid).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of this compound.
Oxidation: Products include carboxylic acids or ketones derived from the oxidation of the propynyl group.
Reduction: Products include alkenes or alkanes derived from the reduction of the propynyl group.
Applications De Recherche Scientifique
1-METHOXY-2-(PROP-1-YN-1-YL)BENZENE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-METHOXY-2-(PROP-1-YN-1-YL)BENZENE involves its interaction with molecular targets such as enzymes and receptors. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the propynyl group can undergo chemical transformations that modulate its activity. These interactions and transformations influence the compound’s biological and chemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1-methoxy-2-(2-propynyl)-: Similar structure but with a different position of the propynyl group.
Benzene, 1-methoxy-4-(1-propynyl)-: Similar structure but with the propynyl group attached at the para position.
Anisole (methoxybenzene): Lacks the propynyl group, making it less reactive in certain chemical reactions.
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry .
Propriétés
Numéro CAS |
66021-98-5 |
|---|---|
Formule moléculaire |
C10H10O |
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
1-methoxy-2-prop-1-ynylbenzene |
InChI |
InChI=1S/C10H10O/c1-3-6-9-7-4-5-8-10(9)11-2/h4-5,7-8H,1-2H3 |
Clé InChI |
RTLAJYPVXKNGFV-UHFFFAOYSA-N |
SMILES canonique |
CC#CC1=CC=CC=C1OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-{[2-(4-Phenoxyphenoxy)ethyl]sulfanyl}pyrimidine](/img/structure/B8719351.png)




